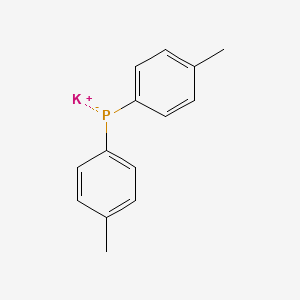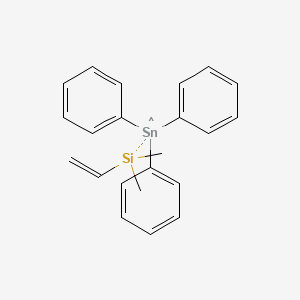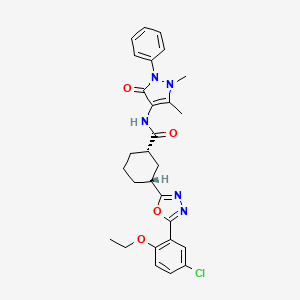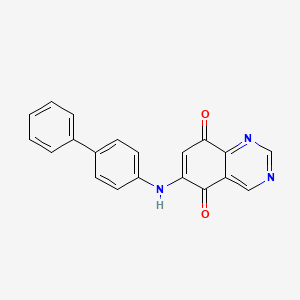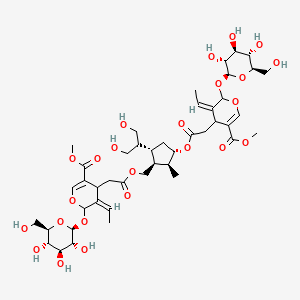
Jarsuroside C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jarsuroside C is a natural product derived from plant sources. It is a complex organic compound with the empirical formula C44H64O24 and a molecular weight of 976.96 g/mol
Méthodes De Préparation
The preparation of Jarsuroside C involves several synthetic routes and reaction conditions. While specific industrial production methods are not widely documented, the compound is typically synthesized through a series of organic reactions that involve the use of various reagents and catalysts. The synthesis process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure the desired product is obtained with high purity .
Analyse Des Réactions Chimiques
Jarsuroside C undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Applications De Recherche Scientifique
Jarsuroside C has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the properties and behavior of similar natural products. In biology, this compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory effects. In medicine, researchers explore its potential therapeutic applications, such as its ability to modulate cellular pathways and target specific molecular mechanisms. Additionally, this compound is utilized in the nutraceutical and natural products industries for its potential health benefits .
Mécanisme D'action
The mechanism of action of Jarsuroside C involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating cellular signaling pathways, including those involved in oxidative stress and inflammation. The compound’s ability to interact with specific enzymes and receptors plays a crucial role in its biological activities. Further research is needed to fully elucidate the detailed molecular mechanisms underlying its effects .
Comparaison Avec Des Composés Similaires
Jarsuroside C is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include asperuloside, ruscoponticoside C, and haploside C. These compounds share some structural similarities with this compound but differ in their specific functional groups and biological properties.
Propriétés
Formule moléculaire |
C44H64O24 |
|---|---|
Poids moléculaire |
977.0 g/mol |
Nom IUPAC |
methyl (5Z)-4-[2-[[(1S,2S,3S,5R)-5-(1,3-dihydroxypropan-2-yl)-3-[2-[(3Z)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-2-methylcyclopentyl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C44H64O24/c1-6-20-23(26(39(57)59-4)16-62-41(20)67-43-37(55)35(53)33(51)29(13-47)65-43)9-31(49)61-15-25-18(3)28(8-22(25)19(11-45)12-46)64-32(50)10-24-21(7-2)42(63-17-27(24)40(58)60-5)68-44-38(56)36(54)34(52)30(14-48)66-44/h6-7,16-19,22-25,28-30,33-38,41-48,51-56H,8-15H2,1-5H3/b20-6-,21-7-/t18-,22-,23?,24?,25+,28-,29+,30+,33+,34+,35-,36-,37+,38+,41?,42?,43-,44-/m0/s1 |
Clé InChI |
QGVKUNWDVOEJOC-NGTDTMTKSA-N |
SMILES isomérique |
C/C=C\1/C(C(=COC1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@@H]([C@H](C[C@H]3C(CO)CO)OC(=O)CC\4C(=COC(/C4=C\C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C(=O)OC)C |
SMILES canonique |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(CC3C(CO)CO)OC(=O)CC4C(=COC(C4=CC)OC5C(C(C(C(O5)CO)O)O)O)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


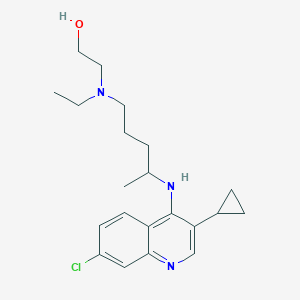
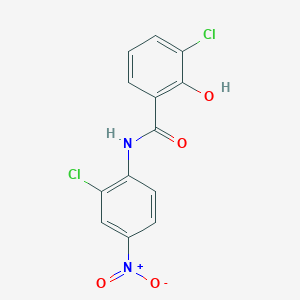
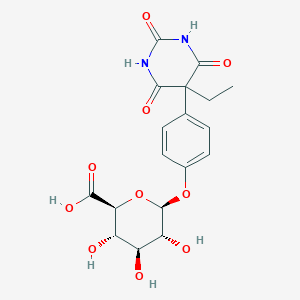
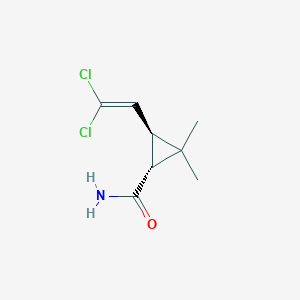
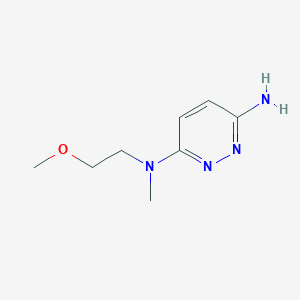
![N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride; Alfuzosin Hydrochloride Impurity E (EP)](/img/structure/B13432705.png)
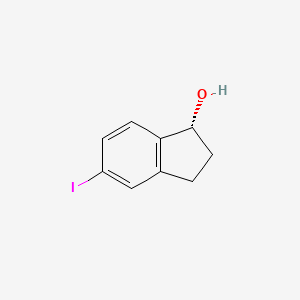
![5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B13432719.png)
![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid](/img/structure/B13432726.png)
